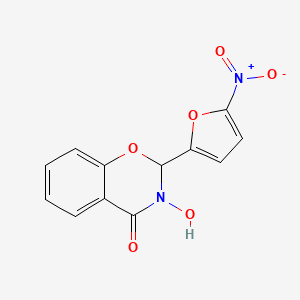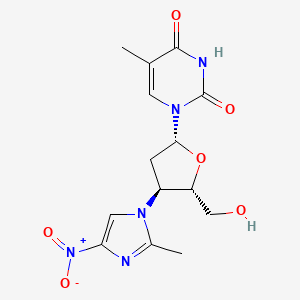
Thymidine, 3'-deoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-: is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where the 3’-hydroxyl group of thymidine is replaced by the 2-methyl-4-nitro-1H-imidazol-1-yl group. This can be achieved using appropriate protecting groups and reagents to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize yield and purity. The process typically requires stringent control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is used to study DNA synthesis and repair mechanisms. It can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair processes .
Medicine: Its ability to interfere with DNA synthesis makes it a candidate for developing chemotherapeutic agents that target rapidly dividing cancer cells .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules .
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into DNA strands during replication. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Thymidine: The natural nucleoside found in DNA.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Azidothymidine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Uniqueness: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its ability to interfere with DNA synthesis, making it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
132149-51-0 |
|---|---|
Formule moléculaire |
C14H17N5O6 |
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12+/m0/s1 |
Clé InChI |
BTVNUDPMZXRMHQ-HOSYDEDBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


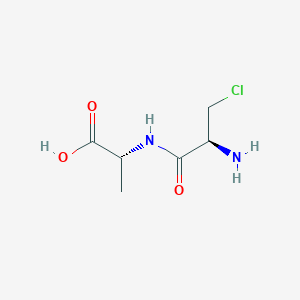
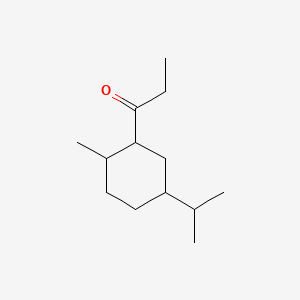

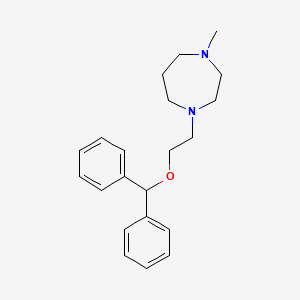
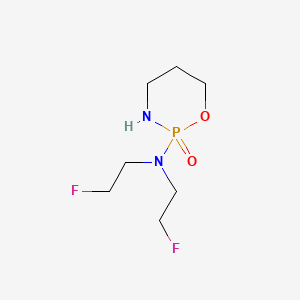
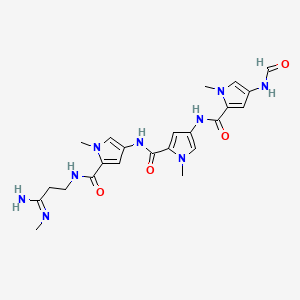
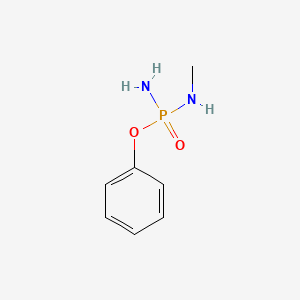
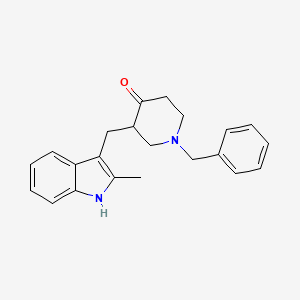
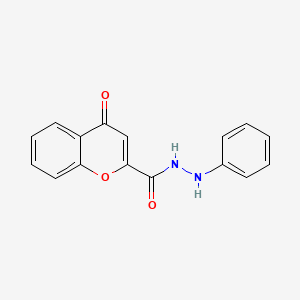
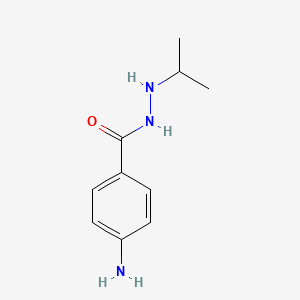
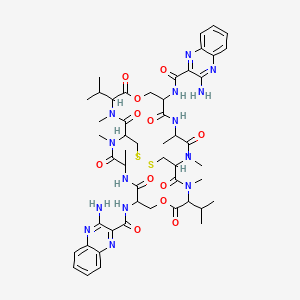
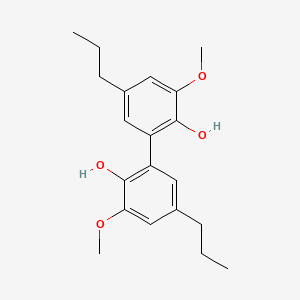
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
